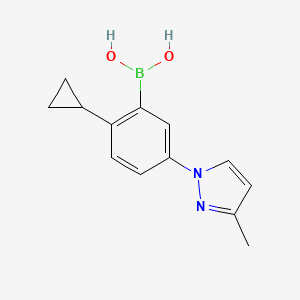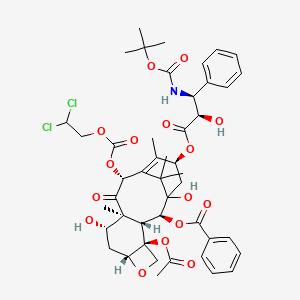![molecular formula C14H13NO5S B14087575 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid](/img/structure/B14087575.png)
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is an organic compound with the molecular formula C14H13NO5S and a molecular weight of 307.32 g/mol . This compound is characterized by the presence of a naphthalene ring, a sulfonyl group, and a carbamoyl group attached to a propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid typically involves the reaction of naphthalene-2-sulfonyl chloride with 3-aminopropanoic acid under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating hypoxia-related diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For example, as an inhibitor of HIF prolyl hydroxylase domain enzymes, it binds to the active site of the enzyme, preventing the hydroxylation of proline residues on HIF-α subunits. This inhibition stabilizes HIF-α, leading to its accumulation and activation of hypoxia-responsive genes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Carbamoylpropanoic acid: A simpler analog without the naphthalene and sulfonyl groups.
Naphthalene-2-sulfonic acid: Contains the naphthalene and sulfonyl groups but lacks the carbamoyl and propanoic acid moieties.
Uniqueness
3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the naphthalene ring enhances its hydrophobic interactions, while the sulfonyl and carbamoyl groups provide sites for further chemical modifications.
Eigenschaften
Molekularformel |
C14H13NO5S |
|---|---|
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
4-(naphthalen-2-ylsulfonylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C14H13NO5S/c16-13(7-8-14(17)18)15-21(19,20)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2,(H,15,16)(H,17,18) |
InChI-Schlüssel |
ILQLHSHGCYRWRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![11-Methyl-11H-benzo[a]carbazole-3,9-diol](/img/structure/B14087505.png)
![([1,1'-Biphenyl]-4-yl)(2,5-dichlorophenyl)methanone](/img/structure/B14087508.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087514.png)

![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14087527.png)
![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-2-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14087528.png)
![5-(2-hydroxyphenyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14087529.png)
![benzyl N-[(2S,3R)-1-[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-1-[[6'-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[(2S,3R)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B14087539.png)
![Methyl 2-[[2-(3-hydroxy-5-oxo-4-phenylfuran-2-ylidene)-2-phenylacetyl]amino]-3-phenylpropanoate](/img/structure/B14087543.png)


![2-[[2-[[2-[3-(Furan-2-yl)prop-2-enoylamino]acetyl]amino]-4-methylpentanoyl]amino]propanoic acid](/img/structure/B14087554.png)

